Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)-
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Overview
Description
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and the benzamido and methyl groups attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . More advanced methods include the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide
Reducing agents: Lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- involves its interaction with molecular targets and pathways in the body. For example, some isoquinoline derivatives have been shown to inhibit mitochondrial complex I and II activity, leading to oxidative stress and cell death via apoptosis . This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, consisting of a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with four additional hydrogen atoms.
Benzimidazo[2,1-a]isoquinoline: A derivative of isoquinoline with a benzimidazole ring fused to the isoquinoline core.
Uniqueness
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is unique due to its specific decahydro structure and the presence of benzamido and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
53525-89-6 |
---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15+,16?/m1/s1 |
InChI Key |
IJCPGHZBVADIGP-YISXUXMPSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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